molecular formula C22H23N3O2 B6135418 2-benzyl-4-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]morpholine

2-benzyl-4-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]morpholine

Cat. No. B6135418
M. Wt: 361.4 g/mol
InChI Key: MTARTRJWVZOIBJ-UHFFFAOYSA-N
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Description

2-benzyl-4-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]morpholine is a chemical compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is a type of morpholine derivative that has been found to have significant biochemical and physiological effects, making it an attractive target for further study.

Mechanism of Action

The mechanism of action of 2-benzyl-4-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]morpholine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
Studies have shown that 2-benzyl-4-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]morpholine has significant biochemical and physiological effects. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. Additionally, it has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-benzyl-4-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]morpholine in lab experiments is its well-documented synthesis method and established chemical properties. This compound has been extensively studied in the scientific literature, and its effects have been well-characterized in various experimental models. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are numerous potential future directions for research on 2-benzyl-4-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]morpholine. One area of research could involve the development of new drug formulations that improve the solubility and bioavailability of this compound. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and identify potential targets for therapeutic intervention. Finally, more research could be conducted to explore the potential applications of this compound in other areas of medicine, such as the treatment of inflammatory bowel disease or neurodegenerative disorders.

Synthesis Methods

The synthesis of 2-benzyl-4-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]morpholine involves the reaction of morpholine with benzyl chloride, followed by the addition of 5-methyl-2-phenyl-1H-imidazole-4-carboxylic acid and subsequent purification steps. The synthesis of this compound has been well-documented in the scientific literature, and various modifications to the synthesis method have been proposed to improve the yield and purity of the final product.

Scientific Research Applications

The potential applications of 2-benzyl-4-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]morpholine in scientific research are numerous. One of the most promising areas of research involves the compound's potential as a therapeutic agent for the treatment of various diseases. Studies have shown that this compound has significant anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs.

properties

IUPAC Name

(2-benzylmorpholin-4-yl)-(5-methyl-2-phenyl-1H-imidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-16-20(24-21(23-16)18-10-6-3-7-11-18)22(26)25-12-13-27-19(15-25)14-17-8-4-2-5-9-17/h2-11,19H,12-15H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTARTRJWVZOIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=CC=CC=C2)C(=O)N3CCOC(C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzyl-4-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]morpholine

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